1-(ethoxymethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(ethoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-9-6-8-5-3-4-7-8/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLCTNFGMGONNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577260 | |
| Record name | 1-(Ethoxymethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116307-87-0 | |
| Record name | 1-(Ethoxymethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization of 1 Ethoxymethyl 1h Pyrazole
Established and Novel Synthetic Methodologies
The primary and most common method for the synthesis of 1-(ethoxymethyl)-1H-pyrazole involves the N-alkylation of pyrazole (B372694) with an appropriate haloether. A widely used approach is the reaction of pyrazole with chloromethyl ethyl ether in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the pyrazole nitrogen, forming a pyrazolate anion that then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl ethyl ether. This reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
Another related and well-documented method involves the use of other N-alkoxymethylating agents. For instance, the synthesis of the analogous 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-pyrazole) is achieved by reacting pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base. chemicalbook.com This highlights a general strategy where various alkoxymethyl chlorides can be employed to generate a range of N-alkoxymethyl pyrazoles.
A more recent approach to substituted pyrazoles involves tandem cross-coupling and electrocyclization reactions. For example, the synthesis of 5-tert-butyl 3-ethyl 4-(ethoxymethyl)-1H-pyrazole-3,5-dicarboxylate has been reported, showcasing a more complex synthetic route that constructs the pyrazole ring with the ethoxymethyl group already incorporated into one of the precursors. nih.gov
Direct Alkylation of the Pyrazole Nitrogen Atom
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
The structural elucidation of this compound and its derivatives relies heavily on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the presence of both the pyrazole ring and the ethoxymethyl group. For a related compound, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, the ethoxy CH₂ groups show signals around 3.4–3.6 ppm. For 4-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, the protons on the pyrazole ring appear as singlets at δ 7.65 and 7.55 ppm, while the methylene (B1212753) protons of the ethoxymethyl linker are observed at δ 5.41 ppm and the methylene protons adjacent to the oxygen at δ 3.58 ppm. chemicalbook.com
¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct signals for the carbons of the pyrazole ring and the ethoxymethyl substituent. For 5-tert-butyl 3-ethyl 4-(ethoxymethyl)-1H-pyrazole-3,5-dicarboxylate, the carbons of the ethoxymethyl group (CH₂ and CH₃) appear at δ 65.9 and 15.2 ppm, respectively. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For instance, the molecular ion peak for a similar compound, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, is consistent with its molecular formula C₉H₁₈N₂OSi.
Chemical Reactivity and Mechanistic Pathways
Reactivity of the N-Ethoxymethyl Group: Cleavage and Modification
The N-ethoxymethyl group in 1-(ethoxymethyl)-1H-pyrazole is primarily known for its role as a protecting group, and its cleavage is a key reaction. This group is generally stable under neutral and basic conditions but can be removed under acidic conditions to yield the N-unsubstituted pyrazole (B372694). umich.edu The mechanism of cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack and subsequent decomposition to release the free pyrazole, formaldehyde, and ethanol. The ease of removal of such N-alkoxymethyl groups is a crucial aspect of their utility in multi-step synthesis. acs.org
Electrophilic and Nucleophilic Substitution at the Pyrazole Ring
The pyrazole ring itself is an aromatic system with distinct reactivity patterns. researchgate.net
Electrophilic Substitution: Due to the electron-withdrawing nature of the two adjacent nitrogen atoms, the pyrazole ring is generally less reactive towards electrophilic substitution than benzene. However, such reactions are possible, with the C4 position being the most susceptible to electrophilic attack. researchgate.netmdpi.com This is because the C4 position is the most electron-rich. researchgate.net Reactions like nitration, sulfonation, and halogenation typically occur at this position. researchgate.net The C3 and C5 positions are deactivated towards electrophilic attack. researchgate.net
Nucleophilic Substitution: The C3 and C5 positions of the pyrazole ring are electron-deficient and are thus more susceptible to nucleophilic attack, especially if a good leaving group is present at these positions. researchgate.net However, nucleophilic aromatic substitution on the pyrazole ring is generally difficult due to its moderate π-excessive character and often requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the ring. mdpi.comencyclopedia.pub
Applications in Organic Synthesis
Protecting Group for the Pyrazole (B372694) Nitrogen
One of the most significant applications of the N-ethoxymethyl group is as a protecting group for the pyrazole nitrogen. nih.gov In many synthetic sequences, it is necessary to perform reactions on the carbon atoms of the pyrazole ring without affecting the N-H group. The N-ethoxymethyl group is stable to many reaction conditions, such as those involving organometallic reagents or strong bases, allowing for selective functionalization of the pyrazole ring. nih.gov For instance, the related SEM (2-(trimethylsilyl)ethoxy)methyl) group has been extensively used for this purpose, enabling regioselective C-H arylation and other transformations. nih.gov
Precursor for N-Unsubstituted Pyrazoles
Following its use as a protecting group, the N-ethoxymethyl group can be readily removed to regenerate the N-H pyrazole. This deprotection step is crucial for synthesizing N-unsubstituted pyrazoles that are themselves important building blocks or target molecules. The ability to introduce and then remove the ethoxymethyl group provides a powerful tool for the synthesis of a wide variety of pyrazole derivatives that would be difficult to access directly. umich.edu
Role in the Synthesis of More Complex Heterocyclic Systems
1-(Ethoxymethyl)-1H-pyrazole can serve as a versatile starting material for the construction of more complex heterocyclic systems. For example, functionalized N-ethoxymethyl pyrazoles can undergo further reactions, such as cross-coupling reactions, to introduce additional substituents. These highly functionalized pyrazoles can then be used as key intermediates in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or other bicyclic structures of medicinal interest. encyclopedia.pubclockss.org The strategic use of the N-ethoxymethyl group allows for controlled and regioselective synthesis of these complex molecular architectures.
Physicochemical Properties and Structural Analysis
Physical Properties (Boiling Point, Solubility, etc.)
Specific data on the physical properties of 1-(ethoxymethyl)-1H-pyrazole is not extensively detailed in the provided search results. However, based on its structure, it is expected to be a liquid at room temperature. The related compound, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, is described as a liquid. sigmaaldrich.com Its solubility is likely to be good in common organic solvents.
Molecular Geometry and Electronic Structure (Computational and Experimental Data)
The pyrazole (B372694) ring is a planar, aromatic system. The introduction of the N-ethoxymethyl group will introduce conformational flexibility around the C-O and N-C bonds. Computational studies on related pyrazole derivatives can provide insights into the preferred conformations and the electronic distribution within the molecule. The pyrazole ring possesses both a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2). mdpi.comencyclopedia.pub The pyridine-like nitrogen is nucleophilic, while the pyrrole-like nitrogen is less so. researchgate.net The electronic structure of the pyrazole ring dictates its reactivity, with the C4 position being the most nucleophilic and the C3 and C5 positions being electrophilic in character. researchgate.net
Interactive Data Tables
Table 1: Spectroscopic Data for Related Pyrazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 4-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 7.65 (s, 1H), 7.55 (s, 1H), 5.41 (s, 2H), 3.58 (m, 2H), 0.91 (m, 2H), 0.50 (s, 9H) | Not specified | chemicalbook.com |
| 5-tert-butyl 3-ethyl 4-(ethoxymethyl)-1H-pyrazole-3,5-dicarboxylate | 10.87 (bs, 1H), 4.86 (s, 2H), 4.43 (q, 2H), 3.60 (q, 2H), 1.62 (s, 9H), 1.42 (t, 3H), 1.22 (t, 3H) | 161.1, 159.4, 123.0, 83.1, 65.9, 61.2, 60.4, 28.1, 15.2, 14.1 | nih.gov |
| 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile | 3.40 (s, 3H), 5.42 (bs, 2H), 6.77–6.82 (m, 2H), 6.83–6.89 (m, 1H), 7.20–7.26 (m, 2H), 8.50 (bs, 1H) | 34.80, 69.74, 114.44, 115.69, 120.38, 129.25, 142.52, 144.40, 155.68 | nih.gov |
Q & A
Q. What are the most reliable synthetic routes for preparing 1-(ethoxymethyl)-1H-pyrazole, and how can regioselectivity be controlled?
The compound can be synthesized via condensation reactions. For example, 1-(3-chlorophenyl)-5-ethoxy-3-(ethoxymethyl)-1H-pyrazole was prepared by reacting ethyl 4-chloro-3-oxobutanoate with substituted phenylhydrazines under reflux conditions, followed by purification via column chromatography . Regioselectivity is influenced by steric and electronic factors: the ethoxymethyl group preferentially occupies the 3-position due to stabilization by resonance, while substituents like ethoxy or aryl groups occupy the 5-position. Reaction temperature and solvent polarity also modulate selectivity .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
Key techniques include:
- 1H/13C NMR : Distinct signals for ethoxymethyl protons (δ ~4.5 ppm for CH2 and δ ~1.3 ppm for CH3) and pyrazole ring protons (δ ~5.7–8.2 ppm) .
- IR Spectroscopy : Absorption bands for C-O (1028–1257 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 292 [M+H]+) confirm molecular weight .
Q. How can crystallographic data validate the structure of this compound derivatives?
X-ray diffraction (e.g., using ORTEP-III software) provides bond lengths, angles, and dihedral angles. For example, in related pyrazole carboxylates, the pyrazole ring forms dihedral angles of 6.97°–79.25° with adjacent aryl groups, confirming stereoelectronic effects .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence biological activity, and what screening methodologies are recommended?
Substituents like aryl or electron-withdrawing groups (e.g., Cl, NO2) enhance bioactivity. For example, ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate was screened for anticancer activity via in vitro assays (e.g., MTT), though it showed no activity . Computational docking (e.g., AutoDock) can predict binding affinities to targets like kinases or GPCRs before wet-lab validation .
Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound derivatives?
Phosphine ligands (e.g., BippyPhos) enhance palladium-catalyzed couplings. For instance, 5-(Di-t-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole improves Suzuki-Miyaura reaction yields by stabilizing Pd(0) intermediates . Solvent choice (e.g., THF/water mixtures) and temperature (50–80°C) are critical for minimizing side reactions .
Q. How can electrochemical methods be applied to functionalize this compound derivatives?
Electrochemical oxidation enables aromatization of dihydropyrazoles to pyrazoles. For example, 1H-1-(4-chlorophenyl)-3-hydroxypyrazole was synthesized via anodic oxidation (3.25 F charge) at 73% yield, avoiding toxic oxidants like MnO2 . Controlled potential (1.5–2.0 V) prevents overoxidation .
Q. What computational tools predict regioselectivity in pyrazole alkylation or arylation reactions?
Density functional theory (DFT) calculations (e.g., Gaussian 16) model transition states to predict substituent orientation. For example, NBO analysis reveals hyperconjugative interactions favoring ethoxymethyl placement at the 3-position . Machine learning (e.g., Chemprop) can train models on existing reaction datasets to forecast yields .
Methodological Notes
- Synthesis : Prioritize reflux conditions in aprotic solvents (e.g., acetonitrile) for high yields .
- Purification : Use silica gel chromatography with gradients of hexane/ethyl acetate .
- Safety : Handle aryl chlorides and hydrazines in fume hoods due to toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
